A Comprehensive Technical Guide to 4-(1,3-Dioxolan-2-yl)butanal: Synthesis, Properties, and Applications in Modern Chemistry
A Comprehensive Technical Guide to 4-(1,3-Dioxolan-2-yl)butanal: Synthesis, Properties, and Applications in Modern Chemistry
This technical guide provides an in-depth analysis of 4-(1,3-Dioxolan-2-yl)butanal, a bifunctional organic compound of increasing interest to researchers, scientists, and professionals in drug development. By examining its molecular characteristics, synthesis, and reactivity, we aim to equip the scientific community with the foundational knowledge required to harness its potential as a versatile building block in complex molecular architectures.
Core Molecular and Physicochemical Profile
4-(1,3-Dioxolan-2-yl)butanal, with the CAS Number 16766-90-2, is characterized by the presence of both an aldehyde functional group and a cyclic acetal, specifically a 1,3-dioxolane ring. This unique combination of a reactive aldehyde and a stable protecting group makes it a valuable intermediate in multi-step organic synthesis.
The fundamental properties of this molecule are summarized in the table below. It is important to note that while some physical properties like boiling point and density are not widely reported in public databases, they can be estimated based on the properties of its constituent functional groups and related structures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 16766-90-2 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Miscible with most organic solvents |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of 4-(1,3-Dioxolan-2-yl)butanal involves the protection of the aldehyde group of a precursor dialdehyde. A common and efficient method is the acid-catalyzed reaction of a suitable starting material with ethylene glycol.
Proposed Synthetic Protocol: Acetalization of Pentanedial
A plausible and efficient route to synthesize 4-(1,3-Dioxolan-2-yl)butanal is through the selective protection of one of the aldehyde groups of pentanedial (glutaraldehyde). The inherent symmetry of pentanedial allows for a statistically controlled monoprotection.
Reaction:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pentanedial (1.0 equivalent) in a suitable solvent that allows for azeotropic removal of water (e.g., toluene or benzene), add ethylene glycol (1.0-1.2 equivalents).
-
Catalyst Addition: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like scandium triflate. The choice of catalyst can influence reaction time and selectivity.
-
Water Removal: Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This is crucial to drive the equilibrium towards the formation of the acetal.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and maximize the yield of the mono-protected product.
-
Workup: Upon completion, cool the reaction mixture and quench the catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 4-(1,3-Dioxolan-2-yl)butanal.
Causality of Experimental Choices:
-
Azeotropic Removal of Water: The formation of the dioxolane is a reversible reaction. By removing water, the equilibrium is shifted towards the product side, as dictated by Le Chatelier's principle, leading to higher yields.
-
Catalyst: An acid catalyst is essential to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
-
Solvent: Toluene or a similar non-polar solvent is chosen for its ability to form an azeotrope with water, facilitating its removal, and for its suitable boiling point for the reaction.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
-
Aldehyde Proton (-CHO): A characteristic triplet around δ 9.7-9.8 ppm, with a small coupling constant (J ≈ 1-3 Hz) due to coupling with the adjacent methylene protons.
-
Acetal Proton (-OCHO-): A triplet around δ 4.8-5.0 ppm, coupled to the adjacent methylene group in the butyraldehyde chain.
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Dioxolane Methylene Protons (-OCH₂CH₂O-): A multiplet in the region of δ 3.8-4.1 ppm.
-
Alkyl Chain Methylene Protons (-CH₂-): Multiple signals in the δ 1.5-2.5 ppm range. The methylene group alpha to the aldehyde will be the most downfield in this region.
Predicted ¹³C NMR Spectrum
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Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 200-205 ppm.[2]
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Acetal Carbon (-OCHO-): A signal around δ 100-105 ppm.
-
Dioxolane Methylene Carbons (-OCH₂CH₂O-): A signal around δ 65 ppm.
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Alkyl Chain Methylene Carbons (-CH₂-): Signals in the δ 20-45 ppm range. The carbon alpha to the aldehyde will be the most downfield in this region.[2]
Reactivity and Synthetic Utility
The chemical behavior of 4-(1,3-Dioxolan-2-yl)butanal is dictated by the interplay between the reactive aldehyde and the stable dioxolane protecting group. This bifunctionality allows for selective transformations at the aldehyde terminus while the protected aldehyde remains inert.
Reactions of the Aldehyde Group
The free aldehyde group can undergo a wide range of classical aldehyde reactions, making this molecule a versatile synthetic intermediate.[3][4]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(1,3-dioxolan-2-yl)butanoic acid, using mild oxidizing agents like potassium permanganate or chromium trioxide.[5]
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol, 4-(1,3-dioxolan-2-yl)butan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a variety of substituted amines.
The Dioxolane as a Protecting Group
The 1,3-dioxolane group is a robust protecting group for the aldehyde functionality. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents.
Deprotection: The dioxolane group can be easily removed to regenerate the aldehyde by treatment with aqueous acid (e.g., dilute HCl or H₂SO₄), often in the presence of a scavenger for the liberated ethylene glycol.
Logical Workflow for Sequential Functionalization
The differential reactivity of the two functional groups allows for a logical and stepwise approach to building complex molecules.
Caption: Sequential functionalization workflow.
Applications in Research and Drug Development
The structural motifs present in 4-(1,3-Dioxolan-2-yl)butanal are relevant to medicinal chemistry and drug design. Heterocyclic compounds, including those containing dioxolane rings, are widely found in biologically active molecules and are considered privileged scaffolds in drug discovery.[6][7]
-
As a Building Block: This compound can serve as a four-carbon synthon with a masked aldehyde. This is particularly useful in the synthesis of natural products and complex drug candidates where sequential introduction of functional groups is required.
-
In Fragment-Based Drug Discovery: The dioxolane moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets. As a fragment, it can be elaborated at the aldehyde position to optimize binding affinity and pharmacokinetic properties.
-
Access to Chiral Molecules: While the parent molecule is achiral, reactions at the aldehyde can introduce a new stereocenter. Furthermore, the use of chiral diols instead of ethylene glycol for the protection step can lead to the formation of chiral dioxolanes, which can be used in asymmetric synthesis.
An example of a complex molecule containing a dioxolane ring with demonstrated biological activity is 4-Amino-1-((2R,4S)-2-(((2-methyl-4-oxo-4H-benzo[d][8][9]dioxin-2-yl)oxy)methyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one, which acts as a nucleoside transporter inhibitor and shows antiviral, anticancer, and immunomodulatory activities.[6] This highlights the potential of the dioxolane scaffold in the development of novel therapeutics.
Safety and Handling
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Some may be flammable. Assume the compound is harmful if swallowed or inhaled and handle it accordingly.
Conclusion
4-(1,3-Dioxolan-2-yl)butanal represents a valuable and versatile tool for the synthetic chemist. Its bifunctional nature, combining a reactive aldehyde with a stable protecting group, allows for a wide array of chemical transformations in a controlled and predictable manner. As the demand for complex and functionally diverse molecules in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will be paramount to innovation and success.
References
-
Doc Brown's Chemistry. C-13 nmr spectrum of butanal. [Link]
-
Chemcess. Butanal: Production, Reactions And Uses. [Link]
-
Wikipedia. Butyraldehyde. [Link]
-
MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][8][9]oxathiin-4-ones and 4H-Benzo[d][8][9]dioxin-4-ones. [Link]
-
Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemcess.com [chemcess.com]
- 4. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 5. Buy 4-(1,3-Dioxolan-2-yl)butan-1-ol [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. mdpi.com [mdpi.com]
